
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its unique structural features, which include a methyl group at the 9th position and a methylsulfanyl group at the 8th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione typically involves the alkylation of 8-methylthio-9-methylpurine. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) using methyl iodide as the alkylating agent . The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Demethylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Mechanism of Action
The mechanism of action of 9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting enzymes involved in purine metabolism, thereby affecting the synthesis and degradation of nucleotides. The exact molecular pathways and targets are still under investigation, but it is known to interact with adenosine receptors and other purine-binding proteins .
Comparison with Similar Compounds
Similar Compounds
8-Methylthio-9-methylpurine: Similar structure but lacks the additional methyl group at the 9th position.
6-[(4-Fluorophenyl)sulfanyl]-9-methyl-8-[4-(methylsulfanyl)phenyl]-9H-purine: Contains additional phenyl and fluorophenyl groups, making it more complex.
Uniqueness
9-Methyl-8-(methylsulfanyl)-3,9-dihydro-1h-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
40848-30-4 |
|---|---|
Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
9-methyl-8-methylsulfanyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2S/c1-11-4-3(8-7(11)14-2)5(12)10-6(13)9-4/h1-2H3,(H2,9,10,12,13) |
InChI Key |
LFMVZURNICHXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC(=O)N2)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


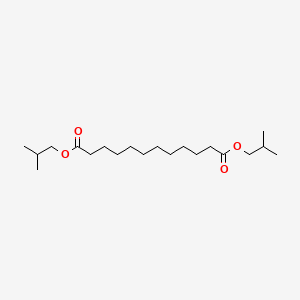
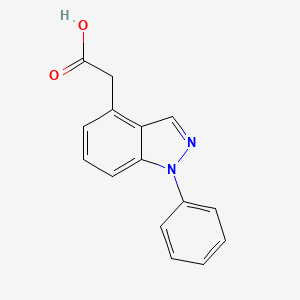


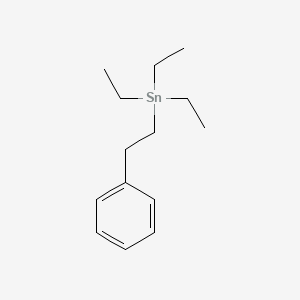

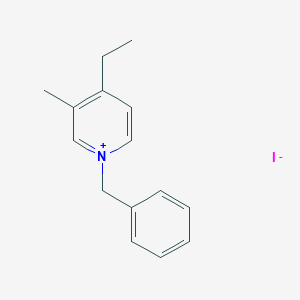

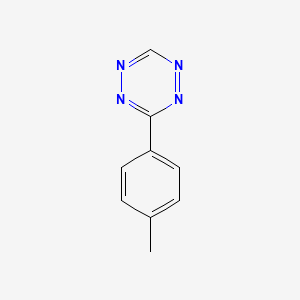

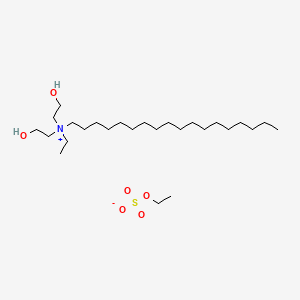
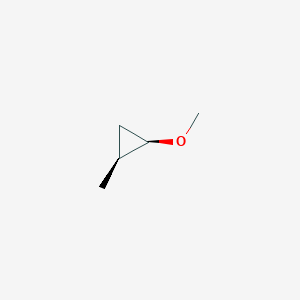
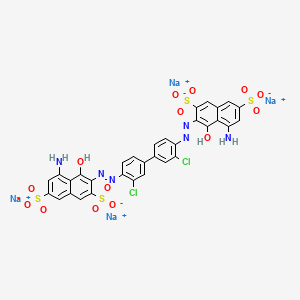
![Benzene, 1-nitro-4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14665172.png)
